molecular formula C23H24ClN7O2 B2567759 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1171680-64-0

2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B2567759
CAS RN: 1171680-64-0
M. Wt: 465.94
InChI Key: MIUUOUJYEJEEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H24ClN7O2 and its molecular weight is 465.94. The purity is usually 95%.
BenchChem offers high-quality 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, similar in structural motifs to the compound , has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as determined by in vitro assays such as DPPH, ABTS, and FRAP. The study highlights the impact of hydrogen bonding on self-assembly processes within these complexes, suggesting potential applications in the design of new antioxidant agents and materials science (Chkirate et al., 2019).

Novel Potential Antipsychotic Agents

The synthesis and pharmacological evaluation of related pyrazole compounds have identified potential antipsychotic agents. These compounds demonstrate an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, indicating a non-dopaminergic mechanism of action. Such findings suggest the potential for developing new antipsychotic medications with fewer side effects related to dopamine receptor antagonism (Wise et al., 1987).

Antimicrobial Activities

Research on pyrazole derivatives incorporating tetrahydrobenzothiophene moieties has revealed compounds with promising antimicrobial activities. These findings underscore the potential of pyrazole-acetamide derivatives in the development of new antimicrobial agents, which could address the growing issue of antibiotic resistance (Gouda et al., 2010).

Corrosion Inhibition

Pyrazole derivatives have also been studied for their corrosion inhibition properties on mild steel, which is crucial for industrial applications, especially in acidic environments typical of pickling processes. This research highlights the potential of such compounds in developing more efficient and environmentally friendly corrosion inhibitors (Dohare et al., 2017).

properties

IUPAC Name

2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN7O2/c1-4-26-22-19(23-28-21(30-33-23)16-8-6-5-7-13(16)2)20(25)31(29-22)12-18(32)27-15-10-9-14(3)17(24)11-15/h5-11H,4,12,25H2,1-3H3,(H,26,29)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUUOUJYEJEEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide

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